4-Chloro-9-methyl-9H-pyrimido[4,5-B]indole
Description
Properties
Molecular Formula |
C11H8ClN3 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
4-chloro-9-methylpyrimido[4,5-b]indole |
InChI |
InChI=1S/C11H8ClN3/c1-15-8-5-3-2-4-7(8)9-10(12)13-6-14-11(9)15/h2-6H,1H3 |
InChI Key |
DXXSSUDCRUAZLW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=CN=C3Cl |
Origin of Product |
United States |
Biological Activity
4-Chloro-9-methyl-9H-pyrimido[4,5-b]indole is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and comparative efficacy against other compounds.
Chemical Structure and Properties
The compound is characterized by its unique pyrimidoindole structure, integrating both pyrimidine and indole moieties. Its molecular formula is C₉H₈ClN₃, with a molecular weight of approximately 203.63 g/mol. The presence of the chlorine atom at the 4-position enhances its reactivity, making it suitable for further derivatization through nucleophilic substitution reactions.
Anticancer Properties
Research indicates that 4-chloro-9-methyl-9H-pyrimido[4,5-b]indole exhibits potent inhibitory effects on receptor tyrosine kinases (RTKs) and thymidylate synthase (TS), both of which are critical in cancer cell proliferation pathways. For instance, studies have shown that derivatives of this compound demonstrate comparable efficacy to established inhibitors like pemetrexed in various assays targeting these enzymes .
Key Findings:
- Inhibition of RTKs: The compound effectively inhibits signaling pathways associated with cancer cell survival and growth.
- Thymidylate Synthase Inhibition: Compounds derived from this structure have been reported to be nanomolar inhibitors of TS, outperforming pemetrexed in specific assays .
The mechanism of action involves binding to key enzymes involved in cancer progression. The interaction studies suggest that structural modifications can significantly influence the binding affinity and selectivity for these targets. For example, the introduction of different substituents at specific positions on the pyrimidoindole scaffold can enhance its biological activity and metabolic stability .
Synthesis Methods
The synthesis of 4-chloro-9-methyl-9H-pyrimido[4,5-b]indole can be achieved through several methods, including:
- Nucleophilic Displacement Reactions: Utilizing aryl thiols or amines to form derivatives with enhanced biological properties.
- Multi-Step Synthetic Routes: Recent advancements have streamlined the synthesis process to improve yield and efficiency compared to earlier methods .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has identified several derivatives that exhibit improved potency against targeted enzymes:
| Compound Name | IC₅₀ (nM) | Notable Features |
|---|---|---|
| 7-Chloro-9H-pyrimido[4,5-b]indole | 480 | Improved metabolic stability |
| 7-Bromo-9H-pyrimido[4,5-b]indole | 360 | Enhanced neuroprotective properties |
| 5-(Arylthio)-9H-pyrimido[4,5-b]indole | Nanomolar | Dual activity against RTKs and TS |
These findings highlight the potential for developing new pharmaceuticals based on the pyrimidoindole scaffold .
Comparative Efficacy
In comparative studies with similar compounds, 4-chloro-9-methyl-9H-pyrimido[4,5-b]indole has shown superior activity profiles:
| Compound Comparison | Similarity | Notable Features |
|---|---|---|
| 5-Bromo-9H-pyrimido[4,5-b]indole | 0.85 | Used as an intermediate in synthesis |
| 7-Methyl-9H-pyrimido[4,5-b]indole | 0.82 | Potential anti-inflammatory properties |
| 2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | 0.84 | Targets different enzyme pathways in cancer therapy |
These comparisons underscore the versatility of the pyrimidoindole framework and its applicability in drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Chloro-9-methyl-9H-pyrimido[4,5-b]indole with structurally and functionally related compounds:
Structural and Functional Insights :
Substituent Effects on Reactivity :
- The chlorine at C4 enhances electrophilicity, enabling SNAr reactions with amines (e.g., alicyclic amines in GSK-3β inhibitors) .
- Methyl at N9 improves metabolic stability compared to unprotected NH analogs .
- Tosyl or Boc groups at N9 are transient protecting groups, facilitating selective derivatization .
Biological Activity: GSK-3β Inhibition: Derivatives with alicyclic amine side chains (e.g., piperidine or azepane) show low micromolar IC₅₀ values, as seen in (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile (IC₅₀ = 2.24 µM) . BET Bromodomain Inhibition: Substitution with quinoline or isoxazole moieties at C4/C7 positions enhances binding affinity (e.g., compound 31 in ).
Synthetic Efficiency :
- Tosyl-protected intermediates (e.g., 4a–c) achieve high yields (82–97%) under mild conditions .
- Chlorination with POCl₃ in chlorobenzene yields 51% for 4,7-dichloro-9-tosyl-9H-pyrimido[4,5-b]indole, a critical intermediate .
Key Contrasts :
- N9 Substitution : Methyl or tosyl groups improve solubility and stability over NH analogs, which are prone to oxidation .
- C7 Halogenation: Bromo or fluoro substituents (e.g., 7-Bromo-4-chloro analog ) allow further cross-coupling reactions (e.g., Sonogashira), expanding structural diversity.
- Scaffold Isomerism : Pyrrolo[2,3-d]pyrimidines (e.g., 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine ) exhibit distinct kinase selectivity compared to pyrimido[4,5-b]indoles due to altered ring geometry.
Q & A
Q. What are the standard synthetic routes for 4-Chloro-9-methyl-9H-pyrimido[4,5-B]indole?
The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting the core pyrimidoindole intermediate (e.g., compound 21 in ) with substituted anilines or alkylamines under acidic conditions. For example, refluxing with concentrated HCl in n-butanol or isopropanol at 100–120°C for 18–72 hours yields N4-substituted derivatives. Purification involves column chromatography (e.g., 1% methanol-chloroform eluent) or precipitation via HCl gas treatment in chloroform/ethyl acetate/ether mixtures .
Q. How can researchers confirm the structural identity of synthesized 4-Chloro-9-methyl-9H-pyrimido[4,5-B]indole derivatives?
Characterization relies on multi-technique validation:
- TLC : Monitor reaction progress using silica gel plates (e.g., Rf = 0.12–0.50 in methanol-chloroform systems) .
- Melting Points : Sharp melting ranges (e.g., 223–253°C) confirm purity .
- NMR : Distinct ¹H NMR signals for methyl groups (δ 2.87 ppm for N-methyl) and aromatic protons (δ 7.28–8.89 ppm) .
- IR Spectroscopy : Confirm functional groups (e.g., N-H stretches at 3020–2950 cm⁻¹) .
Q. What purification techniques are effective for isolating 4-Chloro-9-methyl-9H-pyrimido[4,5-B]indole?
- Precipitation : Introduce HCl gas into chloroform/ether solutions to precipitate hydrochloride salts (70–80% yield) .
- Column Chromatography : Use silica gel with methanol-chloroform gradients (0.5–1% methanol) for polar derivatives .
- Recrystallization : Employ ethanol or methanol for high-purity crystals .
Advanced Research Questions
Q. How can low yields in N-alkylation reactions of 4-Chloro-9-methyl-9H-pyrimido[4,5-B]indole be resolved?
Low yields (e.g., 31% for compound 14 in ) often stem from steric hindrance or poor nucleophilicity of amines. Optimization strategies include:
- Extended Reaction Times : Up to 72 hours for bulky amines .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalysis : Palladium-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination (see for analogous Pd-catalyzed cyclizations) .
Q. What methodologies assess the binding affinity of 4-Chloro-9-methyl-9H-pyrimido[4,5-B]indole derivatives to BET bromodomains?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values in nM range) .
- Cocrystallization Studies : Resolve interactions with BRD4 BD2 (e.g., hydrogen bonding with Asn433 and Tyr390) using X-ray diffraction .
- Cell-Based Assays : Evaluate antiproliferative activity in leukemia (MV4;11) or breast cancer (MDA-MB-231) lines via IC50 measurements .
Q. How can structural modifications improve the pharmacokinetic profile of 4-Chloro-9-methyl-9H-pyrimido[4,5-B]indole-based inhibitors?
- Quinoline Moiety Incorporation : Enhances hydrophobic interactions and oral bioavailability (e.g., compound 31 in with 89% microsomal stability) .
- Alkyl Chain Optimization : Hexyl or butyl groups at N9 improve membrane permeability (see for alkylated analogs) .
- Metabolic Stability Assays : Use liver microsomes to identify metabolic soft spots (e.g., CYP450-mediated oxidation) .
Q. How do researchers resolve contradictions in spectral data for pyrimidoindole derivatives?
Discrepancies in NMR or LC-MS data may arise from tautomerism or solvent effects. Mitigation includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
